
3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a bromine atom and a methoxy group attached to a phenyl ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER typically involves the esterification of 3-(5-bromo-2-methoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions are commonly used for substituting the bromine atom.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidizing the methoxy group.
Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.
Major Products
Substitution: Formation of various substituted phenylpropanoates.
Oxidation: Formation of 3-(5-bromo-2-formylphenyl)propanoate.
Reduction: Formation of 3-(5-bromo-2-methoxyphenyl)propanol.
Scientific Research Applications
3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving esters.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-bromo-4-methoxyphenyl)propanoate
- Ethyl 2-bromopropionate
- Ethyl acetate
Uniqueness
3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
350698-35-0 |
|---|---|
Molecular Formula |
C12H15BrO3 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
ethyl 3-(5-bromo-2-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H15BrO3/c1-3-16-12(14)7-4-9-8-10(13)5-6-11(9)15-2/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
MHJANCNIZBZAMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC(=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Propan-2-yloxy)pyridin-2-yl]methanol](/img/structure/B8759275.png)

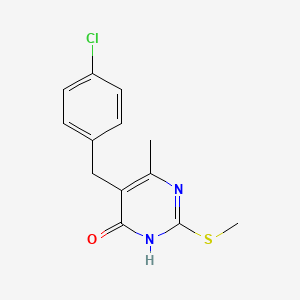
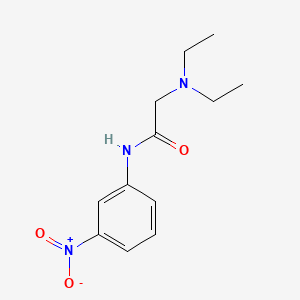
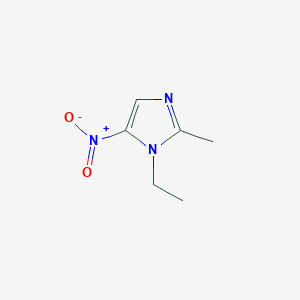
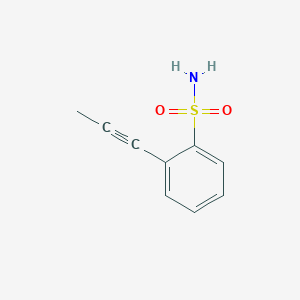
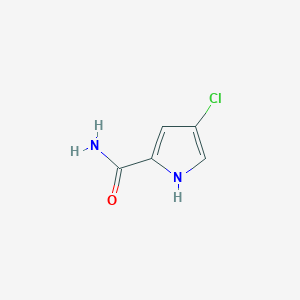
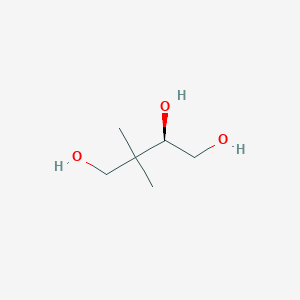
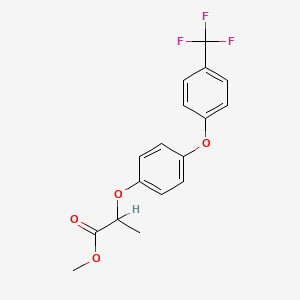
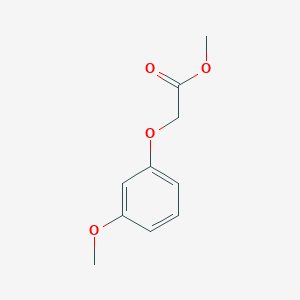
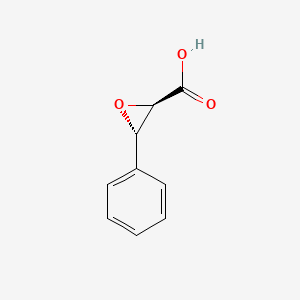
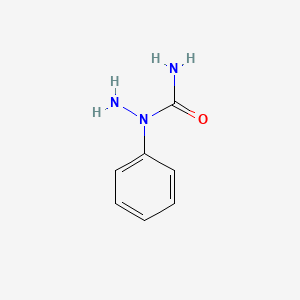
![2-Chloro-7-iodo-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8759378.png)
![2-ISOPROPOXY-4-(1-METHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)ANILINE](/img/structure/B8759382.png)
